molecular formula C14H22O B12633455 1-Butoxy-3-tert-butylbenzene CAS No. 918827-98-2

1-Butoxy-3-tert-butylbenzene

Cat. No.: B12633455
CAS No.: 918827-98-2
M. Wt: 206.32 g/mol
InChI Key: CYCUEDCSJPHBRH-UHFFFAOYSA-N
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Description

Structural Isomerism and Research Landscape of Butoxy-tert-butylbenzenes

The constitutional isomerism in butoxy-tert-butylbenzenes is determined by the relative positions of the butoxy and tert-butyl groups on the benzene (B151609) ring. This leads to three primary structural isomers:

1-Butoxy-2-tert-butylbenzene (ortho isomer)

1-Butoxy-3-tert-butylbenzene (meta isomer)

1-Butoxy-4-tert-butylbenzene (para isomer)

The specific arrangement of these substituents significantly influences the molecule's symmetry, polarity, and steric environment. For instance, the para isomer, 1-butoxy-4-tert-butylbenzene, possesses a more linear geometry, which can affect its crystal packing and liquid crystalline properties.

The research landscape for these compounds often focuses on synthetic methodologies. The synthesis of the para isomer, 1-butoxy-4-tert-butylbenzene, has been described via the O-alkylation of 4-tert-butylphenol (B1678320) with 1-bromobutane (B133212). researchgate.netbcrec.id This reaction is often facilitated by phase-transfer catalysis to enhance reaction rates and yields under heterogeneous conditions. researchgate.netbcrec.id The synthesis of the meta isomer, this compound, while less documented, follows similar principles of etherification, typically starting from 3-tert-butylphenol (B181075).

The directing effects of the substituents are a key consideration in the synthesis of these isomers. libretexts.org For example, starting from tert-butylbenzene (B1681246), electrophilic substitution would be directed to the ortho and para positions, making the direct synthesis of the meta isomer more challenging via this route. libretexts.org Therefore, synthetic strategies often involve the carefully planned sequence of introducing the functional groups onto the benzene ring. libretexts.org

Contextual Significance in Advanced Organic Synthesis and Chemical Research

The significance of butoxy-tert-butylbenzene isomers, including this compound, in chemical research stems from their utility as intermediates and building blocks. The bulky tert-butyl group provides steric hindrance, which can be exploited to control the regioselectivity of subsequent reactions on the aromatic ring. solubilityofthings.com The butoxy group, an ether, is generally stable but can be cleaved under specific acidic conditions to yield a phenol (B47542), making it a useful protecting group in multi-step syntheses.

Disubstituted benzenes with a 1,3- (or meta) substitution pattern are important structural motifs in various complex molecules. organic-chemistry.orgrsc.org Research into catalytic methods, such as cobalt-catalyzed Diels-Alder reactions or transition-metal-free etherification, provides versatile routes to 1,3-disubstituted aromatic compounds. organic-chemistry.orgresearchgate.netacs.org These methods are crucial for accessing specific isomers like this compound, which may not be readily available through classical electrophilic aromatic substitution.

While direct applications for this compound are not extensively documented in isolation, its structural components are prevalent in materials science and medicinal chemistry. For example, alkoxy-substituted aromatic rings are common in liquid crystals, and the tert-butyl group is often incorporated to influence solubility and conformational properties of molecules. solubilityofthings.com Therefore, the study of its synthesis and properties contributes to the broader understanding and toolkit available for advanced organic synthesis. organic-chemistry.org

Compound Properties and Synthesis Data

The following tables provide a summary of known properties and synthetic approaches for butoxy-tert-butylbenzene isomers.

Table 1: Physical and Chemical Properties of Butoxy-tert-butylbenzene Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberCommon Precursor
This compoundC₁₄H₂₂O206.3231603-96-03-tert-Butylphenol
1-Butoxy-4-tert-butylbenzeneC₁₄H₂₂O206.325891-68-94-tert-Butylphenol
tert-Butylbenzene (Related Precursor)C₁₀H₁₄134.2298-06-6Benzene

Data sourced from multiple references. nih.govwikipedia.orgbldpharm.comnih.gov

Table 2: Representative Synthesis of a Butoxy-tert-butylbenzene Isomer

This table details a kinetic study for the synthesis of the para isomer, which illustrates a common synthetic method for this class of compounds.

ReactionReactantsCatalyst SystemConditionsProduct
O-alkylation4-tert-butylphenol and 1-bromobutaneMulti-site Phase Transfer Catalyst (MPTC) / Potassium Hydroxide (base)Chlorobenzene (solvent), 60 °C1-Butoxy-4-tert-butylbenzene

This synthesis demonstrates a pseudo-first-order kinetic profile, with the reaction rate influenced by catalyst concentration, temperature, and stirring speed. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918827-98-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-butoxy-3-tert-butylbenzene

InChI

InChI=1S/C14H22O/c1-5-6-10-15-13-9-7-8-12(11-13)14(2,3)4/h7-9,11H,5-6,10H2,1-4H3

InChI Key

CYCUEDCSJPHBRH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Butoxy Tert Butylbenzene Isomers and Analogs

Phenol (B47542) Etherification Approaches

The formation of the butoxy group on a tert-butylphenol skeleton is a key transformation in the synthesis of butoxy-tert-butylbenzene isomers. This is typically accomplished through the O-alkylation of the corresponding tert-butylphenol.

Williamson Ether Synthesis Routes Utilizing Phenol Derivatives

The Williamson ether synthesis is a widely employed and versatile method for the preparation of ethers, including aryl ethers like 1-Butoxy-3-tert-butylbenzene. organicchemistrytutor.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage. ucla.edu

In the context of synthesizing this compound, the synthesis would commence with 3-tert-butylphenol (B181075). The phenolic proton is first abstracted by a strong base, such as sodium hydride (NaH), to form the more nucleophilic 3-tert-butylphenoxide ion. This is a crucial step as neutral alcohols and phenols are generally poor nucleophiles for SN2 reactions. masterorganicchemistry.com The subsequent reaction of the phenoxide with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, leads to the formation of the desired this compound. organicchemistrytutor.com

The choice of the alkyl halide is critical for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are most susceptible to SN2 attack. organicchemistrytutor.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes as side products. organicchemistrytutor.com Therefore, attempting to synthesize this compound by reacting butoxide with 1-bromo-3-tert-butylbenzene would be an inefficient approach due to the unreactivity of aryl halides in SN2 reactions. organicchemistrytutor.com

A general representation of the Williamson ether synthesis for this compound is as follows:

Step 1: Formation of the Phenoxide

3-tert-butylphenol + NaH → Sodium 3-tert-butylphenoxide + H₂

Step 2: Nucleophilic Attack

Sodium 3-tert-butylphenoxide + 1-bromobutane → this compound + NaBr

Phase Transfer Catalysis (PTC) Systems in O-Alkylation Reactions

Phase Transfer Catalysis (PTC) offers a powerful and efficient alternative for the O-alkylation of phenols, often providing advantages such as milder reaction conditions, faster reaction rates, and the use of inexpensive bases. utahtech.edu In a typical PTC system for phenol etherification, the phenoxide ion is generated in an aqueous phase using a base like sodium hydroxide. The phase transfer catalyst, usually a quaternary ammonium or phosphonium salt, then transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. utahtech.edu

This technique is particularly useful for overcoming the immiscibility of the reactants, allowing the reaction to proceed at the interface or in the organic phase. patholjournal.com The use of PTC can lead to higher yields and selectivity for O-alkylation over C-alkylation, which can sometimes be a competing side reaction. researchgate.net

Recent research has explored the use of multi-site phase transfer catalysts (MPTCs), which possess multiple active sites within a single molecule. These catalysts can exhibit enhanced reactivity and efficiency compared to traditional single-site catalysts. researchgate.net

Kinetic studies on the synthesis of related compounds, such as 1,3-bis(allyloxy)benzene, using a novel multi-site phase transfer catalyst have demonstrated that the reaction follows a pseudo-first-order rate law. researchgate.net The rate of reaction is significantly influenced by the concentration of the MPTC, indicating its crucial role in the catalytic cycle. researchgate.net The proposed mechanism involves the formation of an active catalyst-phenoxide complex which then reacts with the alkylating agent. researchgate.net

A kinetic model for the O-alkylation of phenols under PTC conditions can be described by a pseudo-first-order rate law, where the apparent rate constant (kapp) is dependent on several factors. researchgate.net

The efficiency of the PTC-mediated O-alkylation of phenols is highly dependent on various reaction parameters. Understanding and optimizing these parameters is crucial for maximizing the yield and purity of the desired ether.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate. However, excessively high temperatures can promote side reactions, such as the decomposition of the catalyst or the formation of elimination byproducts.

Base Concentration: The concentration of the base in the aqueous phase is critical for the formation of the phenoxide ion. A higher base concentration can increase the rate of reaction, but it may also lead to the hydrolysis of the alkyl halide or the catalyst.

Solvent Polarity: The choice of the organic solvent can significantly impact the reaction rate and selectivity. The solvent must be able to dissolve the alkyl halide and the catalyst-phenoxide complex. The polarity of the solvent can influence the solvation of the ions and the transition state, thereby affecting the reaction kinetics. researchgate.net

ParameterEffect on PTC O-Alkylation
Temperature Increased temperature generally increases the reaction rate, but may also lead to side reactions.
Base Concentration Higher concentration increases phenoxide formation and reaction rate, but can cause hydrolysis of reactants.
Stirring Speed Increased speed enhances interfacial area and mass transfer, accelerating the reaction. princeton.edu
Solvent Polarity Affects the solubility of reactants and the stability of the transition state, influencing reaction kinetics. researchgate.net

Electrophilic Aromatic Substitution for Tert-Butylation of Aromatic Systems

Another synthetic approach to butoxy-tert-butylbenzene isomers involves the introduction of the tert-butyl group onto a butoxybenzene ring through electrophilic aromatic substitution. The Friedel-Crafts alkylation is the classic method for this transformation. edubirdie.comcerritos.edu

In this reaction, an alkyl halide (e.g., tert-butyl chloride) is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile. aklectures.comyoutube.com This highly reactive tert-butyl carbocation then attacks the electron-rich aromatic ring of butoxybenzene. The butoxy group is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. Therefore, the tert-butylation of butoxybenzene is expected to yield a mixture of 1-butoxy-2-tert-butylbenzene and 1-butoxy-4-tert-butylbenzene. The formation of the meta-isomer, this compound, would be a minor product.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. edubirdie.com The product, a butoxy-tert-butylbenzene, is often more reactive than the starting material, butoxybenzene, because the alkyl group is also weakly activating. This can lead to the introduction of multiple tert-butyl groups onto the aromatic ring. To minimize polyalkylation, a large excess of the aromatic substrate (butoxybenzene) is often used.

The general mechanism for the Friedel-Crafts tert-butylation of butoxybenzene is as follows:

Step 1: Formation of the Electrophile

tert-butyl chloride + AlCl₃ → tert-butyl cation + AlCl₄⁻

Step 2: Electrophilic Attack

Butoxybenzene + tert-butyl cation → Arenium ion intermediate

Step 3: Deprotonation

Arenium ion intermediate + AlCl₄⁻ → Butoxy-tert-butylbenzene + HCl + AlCl₃

Strategies for Bulky Substituent Introduction and Protection/Deprotection

The synthesis of a specific isomer of butoxy-tert-butylbenzene, particularly the meta-isomer, may require a more strategic approach involving the use of protecting groups to control the regioselectivity of the electrophilic substitution reaction. uchicago.edu

For instance, to synthesize this compound, one could start with a phenol derivative that has a directing group in the meta position relative to the hydroxyl group. Alternatively, a protecting group can be employed to block the more reactive ortho and para positions, thereby forcing the incoming tert-butyl group to substitute at the meta position.

Common protecting groups for phenols include ethers, such as the benzyl ether or the tert-butyl ether. wikipedia.orgresearchgate.net The hydroxyl group of a phenol can be protected, for example, as a benzyl ether. The subsequent Friedel-Crafts tert-butylation would then be directed by the benzyloxy group. After the tert-butyl group is introduced, the benzyl protecting group can be removed by hydrogenolysis to regenerate the phenol. oup.com The resulting 3-tert-butylphenol can then be converted to this compound via a Williamson ether synthesis as described earlier.

The tert-butyl ether itself can be used as a protecting group for alcohols and phenols due to its stability in basic conditions. researchgate.net It is typically cleaved under acidic conditions. researchgate.net

The general strategy involving a protecting group for the synthesis of this compound could be:

Step 1: Protection

Phenol + Protecting group reagent → Protected phenol

Step 2: Friedel-Crafts Tert-Butylation

Protected phenol + tert-butyl chloride / AlCl₃ → Protected tert-butylphenol

Step 3: Deprotection

Protected tert-butylphenol → 3-tert-butylphenol

Step 4: Etherification

Industrial Scale Synthetic Considerations and Process Optimization for Butoxy-tert-butylbenzene Isomers and Analogs

The industrial production of butoxy-tert-butylbenzene isomers, including this compound, necessitates a focus on cost-effectiveness, efficiency, safety, and environmental impact. While specific large-scale synthesis data for this compound is not extensively published, the principles of industrial ether synthesis, particularly the Williamson ether synthesis and its modern variations, provide a framework for process design and optimization. Insights can be drawn from the synthesis of analogous compounds, such as the isomeric 1-butoxy-4-tert-butylbenzene.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including on an industrial scale. wikipedia.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of a butoxy-tert-butylbenzene isomer, this would involve a reaction between a tert-butylphenoxide and a butyl halide.

Key considerations for transitioning this synthesis from a laboratory to an industrial setting include reaction conditions, catalyst systems, and downstream processing. Industrial procedures for the Williamson synthesis can achieve near-quantitative conversion, a significant improvement over typical laboratory yields of 50-95%. wikipedia.org

Process Optimization Strategies

Several strategies can be employed to optimize the synthesis for industrial-scale production:

Phase Transfer Catalysis (PTC): In industrial syntheses, phase transfer catalysis is a common technique used to facilitate the reaction between reactants in different phases (e.g., a solid phenoxide and a liquid alkyl halide). byjus.com Catalysts like tetrabutylammonium bromide or 18-crown-6 can increase the solubility of the alkoxide, enhancing reaction rates. wikipedia.org A kinetic study on the synthesis of the related compound, 1-butoxy-4-tert-butylbenzene, from 4-tert-butylphenol (B1678320) and 1-bromobutane utilized a multi-site phase transfer catalyst (MPTC) under solid-liquid heterogeneous conditions. bcrec.idresearchgate.net

Reaction Conditions:

Temperature: The Williamson reaction is typically conducted at temperatures between 50 to 100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.orgbyjus.com In the MPTC-catalyzed synthesis of 1-butoxy-4-tert-butylbenzene, a temperature of 60 °C was used. bcrec.idresearchgate.net

Solvent: Solvents like acetonitrile (B52724) and N,N-dimethylformamide are often used. byjus.com The choice of solvent is critical for dissolving reactants and facilitating the reaction while also considering cost, safety, and environmental impact.

Reactant Concentration and Ratios: Optimizing the concentration of reactants and the base (e.g., potassium hydroxide) is crucial. In the synthesis of the 4-isomer, the apparent rate constant increased with an increase in the concentration of the MPTC, potassium hydroxide, and temperature. researchgate.net

Advanced Williamson Ether Synthesis: To create a more environmentally friendly and efficient process, modifications to the traditional Williamson synthesis have been explored. These include using weaker, less carcinogenic alkylating agents at high temperatures (above 300 °C). semanticscholar.orgresearchgate.net This high-temperature catalytic method has proven highly selective for producing aromatic ethers and can streamline the synthesis process for industrial feasibility. wikipedia.orgresearchgate.net

Data from Analogous Syntheses

The following table summarizes key parameters from a study on the synthesis of 1-butoxy-4-tert-butylbenzene, which can inform the optimization of processes for other isomers like this compound.

ParameterCondition/ObservationImpact on Reaction
Catalyst Multi-site phase transfer catalyst (MPTC)Enhances reaction rate under heterogeneous conditions. bcrec.id
Base Potassium Hydroxide (KOH)The reaction rate increases with higher concentrations of KOH. researchgate.net
Temperature 60 °CA key parameter influencing the pseudo-first-order kinetics. bcrec.idresearchgate.net
Reactants 4-tert-butylphenol and 1-bromobutaneModel reactants for the synthesis of butoxy-tert-butylbenzene isomers. bcrec.id
Stirring Speed Increased up to 600 rpmAn increased stirring speed enhances the reaction rate. researchgate.net

Challenges and Mitigation

On an industrial scale, several challenges must be addressed:

Side Reactions: The Williamson synthesis can compete with the base-catalyzed elimination of the alkylating agent, especially at higher temperatures or with certain alkyl halide structures. wikipedia.org Additionally, when using an aryloxide, alkylation on the aromatic ring can occur as a competing reaction. wikipedia.org Careful control of reaction conditions is necessary to minimize these side reactions.

Purification: The separation of the desired product from unreacted starting materials, byproducts, and the catalyst is a critical step. Efficient distillation, extraction, and crystallization processes must be developed and optimized for large-scale operations.

Economic and Environmental Factors: The cost of raw materials, energy consumption, and waste disposal are paramount in industrial synthesis. The development of "green" protocols, such as using water as a solvent or employing solvent-free conditions, is an ongoing area of research to make the process more sustainable, though scaling these methods up can be difficult. tandfonline.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Butoxy-3-tert-butylbenzene, both ¹H and ¹³C NMR would provide critical information about the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (ratio of protons).

Expected ¹H NMR Spectral Features for this compound:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic Protons6.7 - 7.3Singlet, Doublet, Triplet4H
-O-CH ₂(CH₂)₂CH₃3.9 - 4.1Triplet2H
-OCH₂(CH ₂)₂CH₃1.7 - 1.9Multiplet2H
-OCH₂(CH₂)₂CH1.4 - 1.6Sextet2H
-C(CH ₃)₃~1.3Singlet9H
-OCH₂(CH₂)₂CH0.9 - 1.0Triplet3H

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The aromatic region would show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The butoxy group would exhibit a triplet for the terminal methyl protons, a triplet for the methylene protons adjacent to the oxygen, and multiplets for the other two methylene groups. The nine protons of the tert-butyl group would appear as a sharp singlet due to their chemical equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Functional Group Assignment

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features for this compound:

Carbon Type Expected Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C-C(CH₃)₃150 - 155
Aromatic C-H110 - 130
C (CH₃)₃30 - 35
-O-C H₂(CH₂)₂CH₃65 - 70
-OCH₂(C H₂)₂CH₃30 - 35
-OCH₂(CH₂)₂C H₃18 - 22
-C(C H₃)₃30 - 35
-OCH₂(CH₂)₂C H₃13 - 15

Note: These are approximate chemical shift ranges and would be confirmed by experimental data.

The spectrum would be expected to show distinct signals for the two substituted aromatic carbons (ipso-carbons), the four aromatic CH carbons, the quaternary carbon and the three methyl carbons of the tert-butyl group, and the four carbons of the butoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification, particularly C-O-C stretches

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. For this compound, the key diagnostic peaks would be those associated with the aromatic ring, the alkyl groups, and the ether linkage.

A crucial feature in the IR spectrum would be the C-O-C stretching vibrations of the ether group. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch in the region of 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Aromatic C=C stretch1600 and 1475
Asymmetric C-O-C stretch1275 - 1200
Symmetric C-O-C stretch1075 - 1020
C-H out-of-plane bending900 - 675

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₂₂O = 206.33 g/mol ).

The fragmentation pattern would likely involve the loss of the butyl group, the tert-butyl group, or fragments thereof. Common fragmentation pathways for alkyl aryl ethers include cleavage of the alkyl-oxygen bond and the aryl-oxygen bond. A significant peak might be observed at m/z 150, corresponding to the loss of the butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a tert-butylphenol cation. Another prominent fragmentation would be the loss of a methyl group from the tert-butyl substituent to form a stable benzylic-type cation.

Complementary Spectroscopic Methods (e.g., UV-Vis, X-ray Diffraction for related complexes)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region, typically around 250-280 nm, arising from π to π* transitions in the benzene ring.

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. This method would not be applicable to this compound itself unless it can be crystallized. However, it could be used to study the structure of solid derivatives or complexes of this compound.

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and energy. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding valuable information about electron distribution, molecular orbitals, and thermodynamic stability.

Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms. This provides a quantitative measure of the partial atomic charges, which is crucial for predicting chemical reactivity. Atoms with a more negative charge are identified as nucleophilic centers, prone to attack by electrophiles, while atoms with a more positive charge are electrophilic centers, susceptible to nucleophilic attack.

For 1-Butoxy-3-tert-butylbenzene, the butoxy group (–O–C₄H₉) is an electron-donating group due to the high electronegativity of the oxygen atom, which donates electron density to the aromatic ring through resonance. The tert-butyl group is a weak electron-donating group through induction. Hirshfeld charge analysis would quantify this electron distribution. The analysis is expected to show a higher electron density (more negative Hirshfeld charges) at the ortho and para positions relative to the butoxy group, making these sites the most probable for electrophilic attack. The carbon atom attached to the oxygen would exhibit a positive charge, making it a potential site for nucleophilic interaction. Studies on similar alkoxybenzenes have confirmed that Hirshfeld charges are useful predictors of reactivity and regioselectivity in reactions like aromatic bromination nsf.gov.

Interactive Table: Predicted Hirshfeld Charges for Aromatic Carbons in this compound

Note: These are hypothetical values based on known substituent effects, intended for illustrative purposes. Negative values indicate higher electron density.

Aromatic PositionSubstituentsPredicted Hirshfeld Charge (a.u.)Predicted Reactivity towards Electrophiles
C1-OBu+0.150Low
C2Ortho to -OBu-0.085High
C3-tBu+0.050Low
C4Ortho to -OBu, Para to -tBu-0.095Very High
C5Meta to both-0.030Moderate
C6Para to -OBu, Ortho to -tBu-0.090High (Sterically Hindered)

Quantum chemical calculations can accurately predict various thermodynamic properties of molecules in the gas phase. Properties such as standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and ideal gas entropy (S°) can be computed from vibrational frequency analysis. These calculations provide essential data for understanding the stability and equilibrium position of chemical reactions involving the compound.

For instance, the ideal gas entropy can be calculated by considering the translational, rotational, vibrational, and electronic contributions determined from the molecule's optimized geometry and vibrational modes. Such theoretical predictions for related molecules, like tert-butylbenzene (B1681246), have shown excellent agreement with entropies derived from experimental calorimetric measurements nih.govresearchgate.net.

Interactive Table: Hypothetical Predicted Thermodynamic Properties for this compound

Note: These values are illustrative examples of what computational models would predict.

Thermodynamic PropertyPredicted ValueUnits
Standard Enthalpy of Formation (gas)-250.5kJ/mol
Standard Gibbs Free Energy of Formation (gas)115.2kJ/mol
Ideal Gas Entropy (S°) at 298.15 K530.1J/(mol·K)
Molar Heat Capacity (Cp) at 298.15 K310.8J/(mol·K)

Modeling of Reaction Pathways and Transition States (e.g., Electrophilic Aromatic Substitution)

A significant application of computational chemistry is the modeling of reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of intermediates and, crucially, the transition states that connect them.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) derivatives. For this compound, the directing effects of the two substituents are key. The butoxy group is a strongly activating ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. Computational modeling can predict the regioselectivity of an incoming electrophile (E⁺) by comparing the activation energies of the transition states leading to substitution at each possible position on the ring.

The calculations would likely confirm that the positions ortho and para to the strongly activating butoxy group are the most favorable. However, the bulky tert-butyl group at position 3 introduces significant steric hindrance, particularly at the C2 and C6 positions. Therefore, modeling would likely predict that substitution at C4 (para to the tert-butyl group and ortho to the butoxy group) and C6 (para to the butoxy group) are the most probable outcomes, with the C4 product potentially being favored due to reduced steric clash. Theoretical analyses of similar electrophilic brominations confirm that both electronic and steric effects play a crucial role in determining the final product distribution nsf.govmdpi.com.

Molecular Docking and Interaction Studies for Derivative Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a potential drug molecule (ligand) might bind to a protein target.

While this compound itself may not have a known biological target, its chemical scaffold can be used as a starting point for designing derivatives with potential biological activity. Researchers could computationally design a library of molecules based on this scaffold by adding various functional groups. These derivatives would then be "docked" into the active site of a target protein. The docking software calculates a "docking score," which estimates the binding affinity. This process allows for the rapid screening of many potential compounds, prioritizing the most promising ones for synthesis and experimental testing.

Structure-Reactivity Relationship Prediction via Computational Models

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are mathematical relationships that correlate a molecule's chemical structure with its biological activity or chemical reactivity. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with an observed property.

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as oxidation rate or susceptibility to electrophilic attack. Molecular descriptors would be calculated using computational chemistry, including:

Electronic descriptors: Hirshfeld charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO).

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Topological descriptors: Descriptors based on the connectivity of atoms in the molecule.

By building a robust model, the reactivity of new, unsynthesized derivatives could be predicted, guiding experimental efforts toward molecules with desired properties nih.govnih.gov.

Research on Derivatives, Analogs, and Structure Activity Relationships

Synthesis and Characterization of Functionalized Butoxy-tert-butylbenzene Derivatives

The synthesis of functionalized butoxy-tert-butylbenzene derivatives can be achieved through various established chemical methodologies. A notable example is the synthesis of 1-butoxy-4-tert-butylbenzene, which can be prepared from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212). researchgate.net This reaction is effectively carried out under phase transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving heterogeneous systems. researchgate.netbcrec.id

In a specific synthetic procedure, 4-tert-butylphenol is first converted to its anion by treatment with powdered potassium hydroxide. researchgate.net Subsequently, the anion reacts with 1-bromobutane in the presence of a multi-site phase transfer catalyst, such as N1,N2-dibenzyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium dibromide, in a solvent like chlorobenzene. researchgate.net The reaction mixture is typically heated to facilitate the conversion, and the formation of the product can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Following the reaction, the desired product, 1-butoxy-4-tert-butylbenzene, is isolated from the reaction mixture through extraction with a suitable organic solvent, such as ethyl acetate (B1210297). researchgate.net Purification of the crude product is then accomplished by column chromatography, using a silica (B1680970) gel stationary phase and an eluent system like hexane (B92381) and ethyl acetate. researchgate.net

The structural confirmation and characterization of the synthesized derivative are carried out using standard spectroscopic techniques. Both ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy are employed to verify the structure of 1-butoxy-4-tert-butylbenzene. researchgate.net

In a related context, the synthesis of other functionalized derivatives, such as tert-butyl phenylcyanoacrylates, involves the Knoevenagel condensation. chemrxiv.org This reaction typically uses piperidine (B6355638) as a catalyst to condense appropriately substituted benzaldehydes with tert-butyl cyanoacetate. chemrxiv.org The resulting acrylate (B77674) compounds can be further characterized by IR, ¹H and ¹³C NMR, and elemental analysis. chemrxiv.org

Impact of Substituent Position and Nature on Chemical Behavior and Efficacy

The position and nature of substituents on the benzene (B151609) ring significantly influence the chemical behavior and reactivity of butoxy-tert-butylbenzene derivatives. The interplay between electronic and steric effects of the substituents dictates the regioselectivity and rate of chemical reactions.

In electrophilic aromatic substitution reactions, such as bromination, the regioselectivity, which is the ratio of para to ortho substitution, is a key indicator of these effects. nsf.gov For instance, in the bromination of tert-butoxybenzene (B1293632), the observed para/ortho product ratio (kobs,para/kobs,ortho) ranges from approximately 1.70 to 3.1. nsf.gov This demonstrates a preference for substitution at the para position relative to the ortho position.

The nature of the substituent, whether it is an alkyl or an alkoxy group, also plays a crucial role. A comparative analysis of the bromination of alkylbenzenes and alkoxybenzenes reveals that the regioselectivity of bromine substitution is more sensitive to substituent effects in alkylbenzenes than in alkoxybenzenes. nsf.gov This is evident from the wider range of kobs,para/kobs,ortho values observed for alkylbenzenes (0.73–124) compared to alkoxybenzenes (1.87–4.73). nsf.gov

The electronic properties of substituents are also a determining factor in reactivity. The tert-butoxy (B1229062) group is an electron-donating group, which generally activates the benzene ring towards electrophilic substitution. However, this electronic activation can be counteracted by its steric bulk. In the case of O-tert-butylation of phenols, the presence of electron-withdrawing groups on the phenol (B47542) can have a detrimental effect on the reaction's efficiency.

Comparative Studies with Related Alkyl- and Alkoxy-benzenes (e.g., ethyl-, isopropyl-, ethoxy-, isopropoxy-benzene)

Comparative studies of 1-butoxy-3-tert-butylbenzene and its analogs with other alkyl- and alkoxy-benzenes provide valuable insights into structure-reactivity relationships. The bromination of a series of monosubstituted alkylbenzenes (ethyl-, isopropyl-, and tert-butylbenzene) and alkoxybenzenes (ethoxy-, isopropoxy-, and tert-butoxybenzene) in aqueous solution has been examined to evaluate the influence of steric and electronic effects. nsf.gov

For bromination at the para position of alkylbenzenes, the reactivity increases from tert-butylbenzene (B1681246) to ethylbenzene (B125841) and isopropylbenzene. nsf.gov In the case of alkoxybenzenes, the reactivity at the para position increases from tert-butoxybenzene to ethoxybenzene and isopropoxybenzene. nsf.gov These trends suggest that as the steric bulk of the substituent increases (from ethyl to tert-butyl and ethoxy to isopropoxy), unfavorable steric effects begin to counteract the favorable electronic effects imparted by these groups. nsf.gov

The regioselectivity of bromination also shows significant differences between these related compounds. The table below summarizes the average para/ortho rate constant ratios for the bromination of various alkyl- and alkoxy-benzenes.

CompoundAverage kobs,para/kobs,ortho
Ethylbenzene0.63 - 0.73
Isopropylbenzene6.1 - 6.8
tert-Butylbenzene51 - 124
Ethoxybenzene4.44 - 7.5
Isopropoxybenzene4.18 - 7.4
tert-Butoxybenzene1.70 - 3.1

Data compiled from studies on bromination in aqueous solution. The range of values reflects experiments conducted under varying conditions. nsf.gov

These data clearly indicate that tert-butylbenzene exhibits a much higher preference for para substitution compared to tert-butoxybenzene, with a para/ortho ratio of around 51 to 82 for the former. nsf.gov

Investigation of Steric Hindrance Effects in Molecular Design and Reactivity

Steric hindrance plays a critical role in the molecular design and reactivity of this compound and its derivatives. The bulky tert-butyl and butoxy groups can significantly influence the accessibility of reactive sites on the benzene ring, thereby affecting reaction rates and product distributions.

The concept of steric interference is fundamental in understanding chemical reactivity, as it can distort a molecule from its preferred geometry or inhibit chemical reactions. researchgate.net In the context of electrophilic aromatic substitution, the steric bulk of a substituent can hinder attack at the ortho positions, leading to a preference for substitution at the less sterically crowded para position. This effect is evident when comparing the substitution patterns of tert-butoxybenzene with less bulky alkoxybenzenes.

For example, in the nitration of toluene, which has a small methyl group, a significant amount of the ortho product is formed. In contrast, for tert-butylbenzene, the para product is heavily favored due to the steric bulk of the tert-butyl group. The product distribution for the nitration of t-butylbenzene is approximately 12% ortho, 8.5% meta, and 79.5% para.

The steric hindrance in 2,6-disubstituted tert-butylbenzenes can be particularly pronounced, especially when the substituents are bulky, such as halogen atoms. hw.ac.uk The synthesis of highly sterically hindered alkyl aryl ethers often requires specific methodologies to overcome these limitations.

In the context of polymer chemistry, a tert-butylbenzene functionalization approach has been used to overcome limitations in the synthesis of certain polypeptides by sterically controlling the propagating polymer chains. researchgate.net This demonstrates the utility of leveraging steric hindrance in molecular design to achieve desired outcomes. researchgate.net The steric effects of the tert-butyl group have also been investigated in isomeric tert-butylbenzoic acids, where the 2-tert-butylbenzoic acid is forced to adopt a non-planar conformation. csic.es

Analytical Methodologies in Research and Development

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone technique for separating mixtures into their individual components. This allows for both the qualitative assessment of a sample's composition and the quantitative determination of a specific compound's purity. For an aryl alkyl ether like 1-Butoxy-3-tert-butylbenzene, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are the most pertinent methods.

Gas Chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In a study on the synthesis of the related isomer, 1-butoxy-4-tert-butylbenzene, GC was used to monitor the kinetics of the reaction by observing the disappearance of the starting material, 1-bromobutane (B133212) researchgate.net. The purity of the final product can be assessed by the presence of a single major peak in the resulting chromatogram. The retention time of this peak is characteristic of the compound under specific GC conditions.

Typical GC systems for analyzing such aromatic compounds would be equipped with a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer.

Table 1: Example GC Parameters for Analysis of Related Aromatic Ethers

Parameter Setting
Instrument Agilent GC-Varian 3700 Model or similar
Column Capillary column (e.g., HP-5, 30 m x 0.32 mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)

| Oven Program | Initial Temp: 40°C, ramp at 20°C/min to 220°C |

High-Performance Liquid Chromatography (HPLC) is another essential technique for purity assessment, particularly for compounds that may not be sufficiently volatile for GC or for separating mixtures of isomers. nih.govnih.gov For substituted benzenes, reversed-phase HPLC is a common approach. nih.govnih.gov In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org The separation is based on the differential partitioning of the analytes between the two phases. Due to its hydrophobic nature, this compound would be well-retained on such columns, allowing for separation from more polar impurities. Phenyl-based HPLC columns can also offer unique selectivity for aromatic compounds due to potential π-π interactions, which is useful for separating positional isomers. mtc-usa.com

Table 2: Potential HPLC Conditions for Purity Assessment

Parameter Setting
Column Reversed-Phase C18 or Phenyl Hydride Column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 205 nm usd.ac.id

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used to monitor the progress of a chemical reaction. orgchemboulder.comlibretexts.orgchemistryhall.com It allows a chemist to quickly observe the consumption of reactants and the formation of products. In the synthesis of the related compound 1-butoxy-4-tert-butylbenzene, TLC was used to confirm the formation of the product. researchgate.net

To monitor a synthesis, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. chegg.com The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). Since this compound is a relatively nonpolar ether, a nonpolar solvent system is appropriate. A common choice for such compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.netrochester.edurochester.edu For the purification of 1-butoxy-4-tert-butylbenzene, a mobile phase of hexane and ethyl acetate in a 9:1 ratio was employed for column chromatography, a system often developed based on initial TLC trials. researchgate.net

As the reaction proceeds, the spot corresponding to the starting material (e.g., 3-tert-butylphenol) will diminish in intensity, while a new spot corresponding to the less polar this compound product will appear and intensify, typically with a higher Retention Factor (Rf) value. chegg.com

Table 3: Typical TLC System for Monitoring Ether Synthesis

Component Description
Stationary Phase Silica (B1680970) gel coated on glass or aluminum plate orgchemboulder.com
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 9:1 v/v) researchgate.net

| Visualization | UV lamp (254 nm) for aromatic compounds |

Mass Spectrometry Integration for Identification and Quantitation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic method like GC (GC-MS), it provides definitive identification of separated compounds. For this compound, GC-MS is the ideal method for confirming its identity and structure.

The molecular ion peak [M]+• would be expected at an m/z corresponding to its molecular weight (206.32 g/mol ). Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A prominent peak would be expected at m/z 191 due to the loss of a methyl radical from the tert-butyl group, forming a stable tertiary benzylic carbocation. This is a characteristic fragmentation for tert-butyl substituted aromatic rings. researchgate.net

Loss of the butyl group (-C₄H₉): Cleavage of the ether bond could result in a peak corresponding to the tert-butylphenoxyl radical ion.

McLafferty Rearrangement: The n-butoxy group can undergo a characteristic rearrangement, leading to the elimination of butene (C₄H₈) and the formation of a radical cation of 3-tert-butylphenol (B181075) at m/z 150.

Loss of isobutylene (B52900): A peak at m/z 150 could also arise from the loss of isobutylene from the tert-butyl group.

By analyzing these characteristic fragments, the structure of this compound can be confidently confirmed. Furthermore, quantitative analysis can be performed by integrating the peak area of the molecular ion or a major fragment ion, often using a deuterated internal standard for enhanced accuracy. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Identity Fragmentation Pathway
206 Molecular Ion [M]+• Intact ionized molecule
191 [M - CH₃]+ Loss of a methyl radical from the tert-butyl group
150 [M - C₄H₈]+• McLafferty rearrangement of the butoxy group

Catalysis and Process Chemistry Aspects

Application of Butoxy-tert-butylbenzene Moieties in Ligand Design for Catalysis

While specific ligands explicitly named 1-Butoxy-3-tert-butylbenzene phosphine (B1218219) are not extensively documented, the structural motifs present in this compound—a bulky alkyl group (tert-butyl) and an electron-donating alkoxy group (butoxy) on an aryl backbone—are fundamental to the design of highly effective ligands for cross-coupling catalysis. These ligands, typically phosphine-based, are crucial for facilitating reactions catalyzed by transition metals like palladium and nickel.

The effectiveness of a phosphine ligand in a catalytic cycle, such as the Buchwald-Hartwig amination or C-O coupling, is largely determined by its electronic and steric properties.

Steric Hindrance : Bulky ligands, such as those incorporating tert-butyl groups, are known to accelerate the rate-limiting reductive elimination step in many cross-coupling reactions. This steric bulk promotes the formation of the desired carbon-oxygen or carbon-nitrogen bond and the regeneration of the active catalyst. The tert-butyl group on the butoxy-tert-butylbenzene moiety would contribute significantly to the ligand's cone angle, a measure of its steric footprint. This is a key feature in ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and t-BuXPhos, which are highly successful in coupling sterically demanding substrates.

Electron-Donating Properties : The butoxy group is an electron-donating group, which increases the electron density on the phosphorus atom of the ligand. Electron-rich phosphine ligands enhance the rate of oxidative addition, the initial step in many catalytic cycles where the aryl halide adds to the metal center (e.g., Pd(0)). This property makes the catalyst more reactive, especially towards less reactive aryl chlorides.

Therefore, a hypothetical ligand incorporating the this compound moiety would be expected to be a highly active and versatile ligand for a range of cross-coupling reactions. Its design would capitalize on the synergistic effects of steric bulk and electron-richness to stabilize the metal center and promote the key steps of the catalytic cycle, leading to higher yields and turnover numbers, particularly in the synthesis of complex and hindered molecules.

Role of Catalysts in Reaction Efficiency and Selectivity

The synthesis of sterically hindered aryl ethers such as this compound is challenging using traditional methods like the Williamson ether synthesis, which often fails or gives low yields due to competing elimination reactions with bulky substrates. wikipedia.orgmasterorganicchemistry.com Modern catalytic methods have become indispensable for overcoming these limitations, offering vast improvements in efficiency and selectivity.

Palladium-Catalyzed C-O Coupling: The Buchwald-Hartwig C-O coupling reaction is a powerful tool for forming aryl ethers. The choice of ligand is critical, especially for hindered substrates. Bulky, electron-rich biarylphosphine ligands are particularly effective. scirp.orgmit.edusigmaaldrich.com These catalyst systems can achieve high yields under relatively mild conditions and tolerate a wide range of functional groups. For instance, palladium catalysts can effectively couple sterically hindered phenols with aryl halides, a transformation that is difficult to achieve otherwise. mit.eduresearchgate.net

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction, which involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide, is a classic method for aryl ether synthesis. While traditional Ullmann conditions require harsh temperatures, modern advancements have introduced ligands that allow the reaction to proceed under much milder conditions. nih.govacs.org Ligands such as picolinic acid, N,N-dimethylglycine, and various oxalamides have been shown to significantly improve the efficiency and substrate scope of copper-catalyzed etherifications, including the synthesis of hindered diaryl ethers. nih.govnih.govrsc.org These systems often feature low catalyst loadings and high functional group tolerance. nih.govacs.org

Nickel-Catalyzed Cross-Coupling: Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-O bond formation. acs.orgresearchgate.net Nickel catalysts are particularly adept at activating less reactive C–O electrophiles derived from phenols, such as aryl tosylates, carbamates, and sulfamates. acs.orgmdpi.com This allows for the direct use of phenols in cross-coupling reactions, avoiding the need to pre-form aryl halides. mdpi.com The unique reactivity of nickel enables transformations that are challenging for palladium catalysts.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical and environmentally friendly approach for the synthesis of alkyl aryl ethers. This method facilitates the reaction between a water-soluble nucleophile (like a phenoxide) and an organic-soluble electrophile (like an alkyl halide) by transporting the nucleophile into the organic phase. crdeepjournal.orgjetir.org A kinetic study on the synthesis of the related isomer, 1-butoxy-4-tert-butylbenzene, from 4-tert-butylphenol (B1678320) and 1-bromobutane (B133212) demonstrated the high efficiency of a multi-site phase transfer catalyst (MPTC). The reaction followed pseudo-first-order kinetics, and the rate was significantly influenced by catalyst concentration, temperature, and stirring speed, highlighting the importance of optimizing reaction parameters. researchgate.net

The table below summarizes the role of different catalytic systems in the synthesis of hindered aryl ethers.

Catalytic SystemTypical Catalyst/LigandKey Advantages for Hindered EthersReaction Conditions
Palladium-Catalyzed CouplingPd₂(dba)₃ / Biarylphosphine Ligands (e.g., XPhos, tBuBrettPhos)High yields, excellent functional group tolerance, effective for hindered substrates. researchgate.netnih.govMild to moderate temperatures (e.g., 90-110 °C). nih.gov
Copper-Catalyzed Ullmann CouplingCuI / Picolinic Acid or Oxalamide LigandsLow cost, mild reaction conditions, good for heteroaryl ethers. nih.govacs.orgnih.govModerate temperatures (e.g., 90-120 °C). nih.govrsc.org
Nickel-Catalyzed CouplingNiCl₂(PCy₃)₂ / PCy₃Cost-effective, activates robust C-O bonds (e.g., tosylates), high reactivity. researchgate.netmdpi.comRoom temperature to moderate heat. researchgate.net
Phase-Transfer Catalysis (PTC)Quaternary Ammonium/Phosphonium Salts (MPTCs)Mild conditions, operational simplicity, often uses water, environmentally friendly. crdeepjournal.orgjetir.orgLow to moderate temperatures (e.g., 60 °C).

Process Optimization and Environmental Considerations in Chemical Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized for its environmental impact and process efficiency. Green chemistry principles guide the optimization of synthetic routes to minimize waste, reduce energy consumption, and avoid hazardous substances.

Catalytic vs. Stoichiometric Reagents: A major advance has been the shift from stoichiometric methods, like the traditional Williamson ether synthesis which uses a full equivalent of a strong base, to catalytic methods. wikipedia.orgacs.org Catalytic processes dramatically reduce waste and improve atom economy by using only a small amount of catalyst to generate large quantities of product.

Solvent Choice and Solvent-Free Conditions: The choice of solvent is a critical environmental consideration. Many modern catalytic protocols aim to use more benign solvents like water or to eliminate the solvent altogether. organic-chemistry.orgresearchgate.net For example, metal-free arylations of alcohols have been successfully performed in water. organic-chemistry.org Palladium-catalyzed C-O cross-coupling reactions have also been developed under solvent-free conditions, which simplifies product purification and reduces volatile organic compound (VOC) emissions. researchgate.net

Energy Efficiency: Process optimization involves finding the mildest possible reaction conditions to reduce energy consumption. The development of highly active catalysts allows many C-O coupling reactions to be performed at lower temperatures than previously possible. acs.orgnih.gov Microwave-assisted synthesis is another technique used to improve energy efficiency by rapidly heating reactions, often leading to significantly shorter reaction times and higher yields. scirp.org

Catalyst Recovery and Recycling: To improve the cost-effectiveness and sustainability of a process, the recovery and reuse of the catalyst are important. While homogeneous catalysts can be difficult to separate from the reaction mixture, efforts are being made to develop recyclable catalytic systems. For instance, magnetically separable nanocatalysts have been used in Ullmann-type reactions, allowing for easy recovery with an external magnet and reuse over multiple cycles without significant loss of activity. researchgate.net

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